![molecular formula C22H23NO B4080385 N-(1-methyl-3-phenylpropyl)-2-(1-naphthyl)acetamide](/img/structure/B4080385.png)
N-(1-methyl-3-phenylpropyl)-2-(1-naphthyl)acetamide
Overview
Description
N-(1-methyl-3-phenylpropyl)-2-(1-naphthyl)acetamide, commonly known as U-47700, is a synthetic opioid analgesic drug. It was first developed in the 1970s by a team of researchers at Upjohn, but it was never marketed for medical use. Instead, it has gained popularity as a recreational drug due to its potent analgesic effects and its ability to produce feelings of euphoria and relaxation. Despite its popularity, U-47700 is a highly dangerous drug that has been associated with numerous deaths and overdoses.
Mechanism of Action
U-47700 acts as a selective agonist at the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates a signaling cascade that leads to the inhibition of pain transmission in the spinal cord and brain.
Biochemical and Physiological Effects:
U-47700 produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has the potential to cause a range of adverse effects, including nausea, vomiting, constipation, and addiction.
Advantages and Limitations for Lab Experiments
U-47700 has several advantages as a research tool, including its potent analgesic effects and its ability to selectively activate the μ-opioid receptor. However, it also has several limitations, including its potential for abuse and its association with adverse effects such as respiratory depression.
Future Directions
There are several future directions for research on U-47700, including the development of new opioid analgesics with improved safety profiles, the investigation of the molecular mechanisms of opioid action, and the development of new therapeutic strategies for the treatment of chronic pain. Additionally, further research is needed to better understand the potential risks associated with U-47700 use and to develop effective harm reduction strategies.
Scientific Research Applications
U-47700 has been studied extensively in the scientific community due to its potent analgesic effects. It has been used in various animal models to study pain perception and the mechanisms of opioid action. Additionally, U-47700 has been used to develop new opioid analgesics with improved efficacy and safety profiles.
properties
IUPAC Name |
2-naphthalen-1-yl-N-(4-phenylbutan-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-17(14-15-18-8-3-2-4-9-18)23-22(24)16-20-12-7-11-19-10-5-6-13-21(19)20/h2-13,17H,14-16H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTICRLMRSNHCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-naphthalen-1-yl-N-(4-phenylbutan-2-yl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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